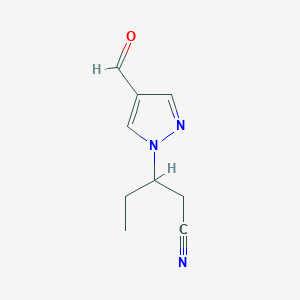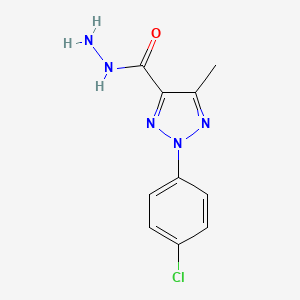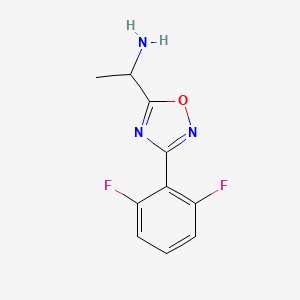
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile is a chemical compound with the molecular formula C9H11N3O. It features a pyrazole ring substituted with a formyl group at the 4-position and a pentanenitrile chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile typically involves the formylation of pyrazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the pyrazole ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-Carboxy-1H-pyrazol-1-yl)pentanenitrile.
Reduction: 3-(4-Hydroxymethyl-1H-pyrazol-1-yl)pentanenitrile.
Substitution: Amide derivatives such as 3-(4-Formyl-1H-pyrazol-1-yl)pentanamide.
Scientific Research Applications
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, while the pyrazole ring can engage in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
3-(4-Formyl-1H-pyrazol-1-yl)butanenitrile: Similar structure but with a shorter carbon chain.
3-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile: Similar structure but with a longer carbon chain.
3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile: Similar structure but with an aromatic ring instead of an aliphatic chain.
Uniqueness
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile is unique due to its specific combination of functional groups and chain length, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(4-formylpyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H11N3O/c1-2-9(3-4-10)12-6-8(7-13)5-11-12/h5-7,9H,2-3H2,1H3 |
InChI Key |
KNPBWAHMIPBLDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)N1C=C(C=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)

![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)




![3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11786008.png)

